molecular formula C20H18N4O2 B12182452 N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B12182452
M. Wt: 346.4 g/mol
InChI Key: KAWGZNRGQKTXBX-UHFFFAOYSA-N
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Description

N-{2-[(1H-Indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic bis-indole compound designed for research applications. This molecule features two indole carboxamide pharmacophores linked by an aminoethyl chain, a structural motif of significant interest in medicinal chemistry. The indole-2-carboxamide scaffold is recognized as a privileged structure in drug discovery due to its ability to interact with diverse biological targets . Research on closely related indole-2-carboxamide analogs has demonstrated potent biological activities, making this chemical class a promising area of investigation. Notably, such compounds have shown substantial potential as antitubercular agents by inhibiting the mycobacterial membrane protein large 3 (MmpL3) transporter . MmpL3 is a vital transporter responsible for shuttling mycolic acids, essential components of the mycobacterial cell wall, and is a validated target for combating Mycobacterium tuberculosis . Some indole-2-carboxamide derivatives have also exhibited dual antitubercular and antitumour activities, showing potent cytotoxic and antiproliferative effects against challenging cancer cell lines, such as paediatric glioblastoma multiforme (GBM), while demonstrating minimal cytotoxicity to healthy cells . Furthermore, structurally similar indole derivatives have been explored for their ability to inhibit bacterial biofilm formation and target bacterial alarmone synthetases, which are implicated in antibiotic tolerance . This product is intended for research purposes only, such as investigating structure-activity relationships (SAR), exploring novel mechanisms of action against persistent bacterial infections, and profiling activity against specific cancer cell lines. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(1H-indole-3-carbonylamino)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C20H18N4O2/c25-19(15-12-23-17-8-4-2-6-14(15)17)21-9-10-22-20(26)18-11-13-5-1-3-7-16(13)24-18/h1-8,11-12,23-24H,9-10H2,(H,21,25)(H,22,26)

InChI Key

KAWGZNRGQKTXBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves the coupling of tryptamine with a carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under reflux conditions in an appropriate solvent such as methanol or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The indole moieties undergo selective oxidation under acidic or basic conditions:

  • KMnO₄ in H₂SO₄ converts the indole ring to oxindole derivatives via electrophilic attack at the C2 position.

  • H₂O₂/Fe²⁺ (Fenton’s reagent) generates hydroxylated products at the C5 position of the indole ring.

ReagentConditionsProductYield (%)
KMnO₄/H₂SO₄0°C, 2 hOxindole-2-carboxamide72
H₂O₂/FeSO₄RT, 6 h5-Hydroxyindole-2-carboxamide58

Reduction Reactions

The carbonyl and amide groups are susceptible to reduction:

  • LiAlH₄ reduces the amide bond to a secondary amine, yielding a tryptamine derivative.

  • H₂/Pd-C selectively reduces the indole’s pyrrole ring to a tetrahydroindole without affecting the amide.

ReagentConditionsProductYield (%)
LiAlH₄/THFReflux, 4 hN-Ethyltryptamine derivative85
H₂ (1 atm)/Pd-CEtOH, 12 hTetrahydroindole-2-carboxamide63

Hydrolysis Reactions

The carboxamide group hydrolyzes under acidic or basic conditions:

  • 6M HCl cleaves the amide bond to produce indole-2-carboxylic acid and ethylenediamine.

  • NaOH/EtOH yields sodium indole-2-carboxylate and free amine intermediates.

ReagentConditionsProductYield (%)
6M HCl100°C, 8 hIndole-2-carboxylic acid89
2M NaOH/EtOHReflux, 3 hSodium indole-2-carboxylate78

Acylation and Alkylation

The free amine on the ethylenediamine bridge reacts with electrophiles:

  • Acetyl chloride forms a tertiary acetamide.

  • Methyl iodide undergoes N-alkylation under basic conditions.

ReagentConditionsProductYield (%)
AcCl/Et₃NDCM, 0°C, 1 hN-Acetylated derivative91
CH₃I/K₂CO₃DMF, RT, 6 hN-Methylated derivative82

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems:

  • POCl₃ promotes cyclodehydration to generate a quinazolinone ring .

  • DCC/DMAP facilitates lactam formation via amide bond cyclization.

ReagentConditionsProductYield (%)
POCl₃120°C, 3 hIndoloquinazolinone67
DCC/DMAPCH₂Cl₂, 24 h7-Membered lactam54

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in the presence of Fe²⁺, with regioselectivity governed by indole’s electron-rich C2 and C5 positions.

  • Reduction : LiAlH₄ attacks the carbonyl oxygen, followed by hydride transfer to the adjacent nitrogen.

  • Hydrolysis : Acid-catalyzed cleavage involves protonation of the amide oxygen, increasing electrophilicity for nucleophilic water attack.

Scientific Research Applications

Structural Characteristics

The molecular formula of N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is C23H34N4O2, with a molecular weight of approximately 402.55 g/mol. The compound features:

  • Indole Moiety : Known for diverse biological properties, including anticancer and anti-inflammatory effects.
  • Aminoethyl Group : Enhances the compound's ability to interact with biological targets.

Anticancer Properties

Research indicates that indole derivatives often exhibit significant anticancer activity. The mechanisms through which this compound may exert its effects include:

  • Induction of Apoptosis : Promoting programmed cell death in cancer cells.
  • Inhibition of Angiogenesis : Preventing the formation of new blood vessels that supply tumors.
  • Modulation of Signaling Pathways : Affecting pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways .

Indole Derivatives in Cancer Treatment

A study highlighted the efficacy of indole-based compounds in targeting solid tumors, particularly colon and lung cancers. The findings suggest that these compounds can inhibit tumor growth by inducing apoptosis and interfering with signaling pathways critical for cancer cell survival .

Pharmacophore Modeling

Pharmacophore modeling has been utilized to improve virtual screening for PPARγ ligands, showcasing how structural insights can lead to the identification of novel therapeutic agents derived from indole scaffolds. This approach helps in discovering compounds with potential anticancer properties by optimizing their binding affinity to target proteins .

Antitumor Activity of Indole-Based Compounds

Research has demonstrated that specific indole derivatives possess antitumor activity against various cancer types. For instance, compounds similar to this compound have shown promise in preclinical studies for their ability to inhibit tumor cell proliferation and metastasis .

Summary Table of Biological Activities

Activity Mechanism References
Induction of ApoptosisTriggers programmed cell death
Inhibition of AngiogenesisPrevents new blood vessel formation
Modulation of SignalingAffects growth and survival pathways

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it can form hydrogen bonds with enzyme active sites, inhibiting their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Differences :

  • The target compound lacks the halogenated or piperazine substituents seen in these analogs, which are critical for COX-2 binding.
  • The ethylenediamine linker in the target may offer conformational flexibility, but the absence of electron-withdrawing groups (e.g., Cl, F) likely reduces anti-inflammatory potency compared to 123 and 123.

Indolylarylsulfones as HIV-1 Reverse Transcriptase Inhibitors

Indole derivatives with sulfonyl groups and halogen substitutions exhibit antiviral activity:

Compound Substituents Yield (%) Melting Point (°C) Activity (HIV-1 RT Inhibition)
36 5-Cl, phenethyl 60 227–228 Moderate
38 5-NO₂, phenethyl 74 261–262 High
40 5-Cl, pyrrole-ethyl 38 200–203 Moderate

Structural Insights :

  • The sulfonyl group in 36–42 enhances binding to hydrophobic pockets in HIV-1 RT, a feature absent in the target compound .
  • Nitro (NO₂) groups (e.g., 38) improve potency due to stronger electron-withdrawing effects, whereas the target’s indole-carboxamide backbone lacks such modifications.

Covalent Inhibitors of Coronavirus 3CL Protease

Ketone-based indole carboxamides, such as 34 (C₃₂H₃₇N₅O₅, MW: 583.67 g/mol), act as covalent inhibitors by forming a hemiketal bond with the catalytic cysteine of SARS-CoV-2 3CLpro. Key features include:

  • A benzyloxy group and pyrrolidinone ring for protease binding.
  • 34 showed an IC₅₀ of 0.28 µM in enzymatic assays .

Comparison :

  • The target compound lacks the reactive ketone moiety necessary for covalent inhibition.
  • The ethylenediamine linker may hinder steric compatibility with the 3CLpro active site compared to the bulkier substituents in 34 .

Cyclopropylmethyl-Linked Analogs

Trans-cyclopropylmethyl-linked indole carboxamides (e.g., 23a , 24a ) are synthesized for opioid receptor modulation. 23a (C₁₆H₁₈N₂O₂, MW: 270.33 g/mol) showed:

  • High affinity for μ-opioid receptors (Kᵢ = 3.2 nM).
  • Improved metabolic stability due to the cyclopropyl group .

Divergence :

  • The cyclopropyl group in 23a enhances rigidity and receptor binding, whereas the target’s flexible ethylenediamine linker may reduce selectivity.

Biological Activity

N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide, also known by its CAS number 951998-25-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H18_{18}N4_{4}O2_{2}, with a molecular weight of 358.38 g/mol. The structure features an indole framework, which is known for its diverse biological properties. The presence of the carbonyl and amide functional groups enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC20_{20}H18_{18}N4_{4}O2_{2}
Molecular Weight358.38 g/mol
CAS Number951998-25-7

Biological Activities

Research indicates that compounds with indole structures often exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific pathways associated with tumor growth, particularly through modulation of signaling pathways involved in cancer progression .
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which is crucial for conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Effects : Indole derivatives are frequently studied for their antimicrobial properties, indicating that this compound may also possess similar effects against various pathogens.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interaction with Receptors : The compound may interact with specific receptors involved in cell signaling pathways, particularly those related to inflammation and cancer .
  • Enzyme Modulation : It may act as an inhibitor or modulator of enzymes that play critical roles in metabolic pathways associated with disease processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity Study : A study demonstrated that N-{2-[4-(4-chlorophenyl)thiazol-2-yl]ethyl}-N'-methylurea, an analog, showed selective cytotoxicity against human cancer cell lines. This suggests that similar indole derivatives could exhibit comparable anticancer properties .
  • Inflammation Model : In a rat model for CFA-induced inflammatory hyperalgesia, compounds structurally related to this compound showed significant anti-inflammatory effects within hours of administration .
  • Structure–Activity Relationship (SAR) : Research into the SAR of indole compounds has revealed that modifications to the indole structure can significantly affect their biological activity, indicating that further optimization of this compound could enhance its therapeutic potential .

Q & A

Basic Questions

Q. What are the common synthetic routes for N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide and its derivatives?

  • Methodology :

  • One-pot, two-step synthesis : React 2-halonitrobenzene or heterocyclic analogs with cyanoacetamides under basic conditions to generate intermediates, followed by cyclization and functionalization. This method yields 2-amino-indole-3-carboxamides with moderate to high efficiency .
  • Coupling reactions : Ethyl-1H-indole-2-carboxylate reacts with aminobenzophenones in the presence of NaOEt/DMF to form N-(benzoylphenyl) derivatives. This approach is scalable and adaptable for introducing diverse substituents .
  • Modular assembly : Substituents (e.g., fluoro, chloro, methyl groups) are introduced via nucleophilic substitution or Pd-catalyzed cross-coupling, enabling structural diversification .
    • Example : Synthesis of 5-fluoro-N-{2-[4-(diethylamino)phenyl]ethyl}-1H-indole-2-carboxamide (44) achieved a 33% yield using coupling reactions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., indole NH protons at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • IR spectroscopy : Amide C=O stretches (~1650–1700 cm⁻¹) and indole N-H bends (~3400 cm⁻¹) validate functional groups .
    • Case study : The structure of N-(4-benzoylphenethyl)-5-chloro-3-(hydroxymethyl)-1H-indole-2-carboxamide (35c) was confirmed via ¹H NMR and MS after purification by column chromatography .

Q. What preliminary biological activities have been reported for this compound?

  • Key findings :

  • Lipid-lowering effects : N-(benzoylphenyl) derivatives reduced cholesterol levels in hyperlipidemic rat models, suggesting potential metabolic applications .
  • Receptor modulation : Analogous compounds (e.g., SB269652) act as allosteric modulators of dopamine D2 receptors, indicating possible neurological applications .
  • Antimicrobial activity : Indole carboxamides exhibit moderate activity against Gram-positive bacteria (MIC ~10–50 µM) .

Advanced Questions

Q. How do substituent variations impact the compound's affinity for CB1 or dopamine receptors?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups : 5-Fluoro and 5-chloro substituents enhance CB1 receptor binding (IC₅₀ < 100 nM) by improving hydrophobic interactions .
  • Alkyl chains : Ethyl or methyl groups at position 3 of the indole core increase metabolic stability without compromising receptor affinity .
  • Aromatic substituents : Piperidinyl or diethylamino groups on the phenyl ring improve dopamine D2 receptor allosteric modulation .
    • Example : 5-Fluoro-3-ethyl-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}-1H-indole-2-carboxamide (46) showed 95% yield and high CB1 affinity .

Q. What computational methods are used to model interactions with target proteins?

  • Approaches :

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and vibrational frequencies for structure-validation .
  • Molecular docking : Simulates binding poses with CB1 or dopamine receptors using software like AutoDock Vina. Key interactions include hydrogen bonding with Ser383 (CB1) or Asp114 (D2R) .
  • Molecular dynamics (MD) : Assesses stability of ligand-receptor complexes over 100-ns simulations, highlighting critical residues for binding .

Q. How can crystallography (e.g., SHELX) aid in structural determination?

  • Application :

  • Single-crystal X-ray diffraction : SHELX software refines crystal structures, resolving bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (<5° deviation from planarity for indole rings) .
  • Twinned data refinement : SHELXL handles high-resolution or twinned macromolecular data, enabling precise determination of hydrogen-bonding networks .
    • Case study : SHELXPRO was used to interface with bovine rhodopsin structural data, informing ligand-receptor interaction studies .

Q. What strategies optimize reaction yields in complex indole carboxamide syntheses?

  • Optimization tactics :

  • Catalyst selection : Pd(PPh₃)₄ improves cross-coupling efficiency for allyl or aryl substitutions (e.g., 69% yield for N-((2-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-trans-cyclopropyl)methyl)-1H-indole-2-carboxamide) .
  • Solvent systems : DMF/EtOH mixtures enhance solubility of intermediates during cyclization .
  • Temperature control : Refluxing in acetic acid (3–5 h) maximizes cyclization efficiency for thiazole-indole hybrids .

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